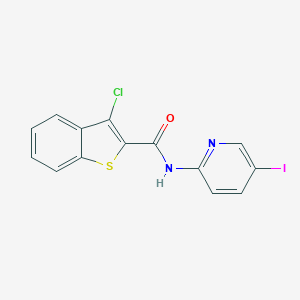
3-chloro-N-(5-iodopyridin-2-yl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(5-iodopyridin-2-yl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzothiophene derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(5-iodopyridin-2-yl)-1-benzothiophene-2-carboxamide involves the binding of the compound to the active site of the target enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in the activity of the enzyme. In the case of CDK2 and GSK-3β, inhibition of these enzymes leads to cell cycle arrest and apoptosis in cancer cells. Inhibition of HDAC6 leads to an increase in protein acetylation, which has been shown to have therapeutic potential in several diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(5-iodopyridin-2-yl)-1-benzothiophene-2-carboxamide exhibits potent anticancer activity in vitro and in vivo. The compound has been shown to induce cell cycle arrest and apoptosis in several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, the compound has been found to exhibit anti-inflammatory and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-chloro-N-(5-iodopyridin-2-yl)-1-benzothiophene-2-carboxamide in lab experiments is its potent inhibitory activity against several enzymes, which makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research involving 3-chloro-N-(5-iodopyridin-2-yl)-1-benzothiophene-2-carboxamide. One direction is to investigate the therapeutic potential of this compound in diseases other than cancer, such as Alzheimer's disease and diabetes. Another direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Finally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify additional target enzymes that may be inhibited by this compound.
Synthesemethoden
The synthesis of 3-chloro-N-(5-iodopyridin-2-yl)-1-benzothiophene-2-carboxamide involves the reaction of 2-amino-5-iodopyridine with 3-chloro-1-benzothiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with water to yield the final product. The yield of this reaction is typically around 50-60%, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(5-iodopyridin-2-yl)-1-benzothiophene-2-carboxamide has been found to exhibit potent inhibitory activity against several enzymes, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and histone deacetylase 6 (HDAC6). These enzymes are involved in various cellular processes, including cell cycle regulation, glucose metabolism, and protein acetylation, respectively. Inhibition of these enzymes has been shown to have therapeutic potential in several diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
Produktname |
3-chloro-N-(5-iodopyridin-2-yl)-1-benzothiophene-2-carboxamide |
|---|---|
Molekularformel |
C14H8ClIN2OS |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
3-chloro-N-(5-iodopyridin-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H8ClIN2OS/c15-12-9-3-1-2-4-10(9)20-13(12)14(19)18-11-6-5-8(16)7-17-11/h1-7H,(H,17,18,19) |
InChI-Schlüssel |
QXWKVULUQQMUID-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC=C(C=C3)I)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC=C(C=C3)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B237049.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)
![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B237066.png)

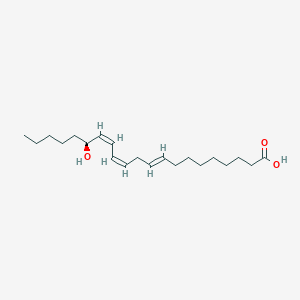
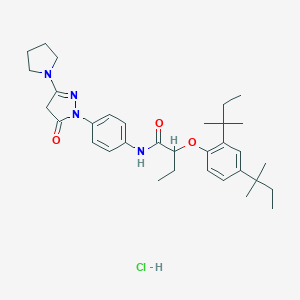
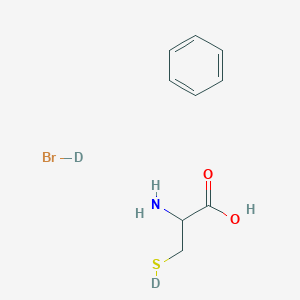
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)
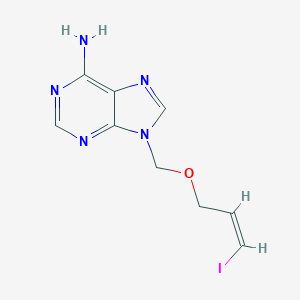
![N-[[(4E)-4-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenylacetamide](/img/structure/B237121.png)